![molecular formula C28H33N3O7S B299274 N-{2-[2-(3,4-diethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B299274.png)
N-{2-[2-(3,4-diethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[2-(3,4-diethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide, also known as DEBIO-0932, is a small molecule inhibitor that has been developed for the treatment of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mécanisme D'action
The mechanism of action of N-{2-[2-(3,4-diethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide involves the inhibition of the protein kinase CK2, which plays a key role in cell proliferation and survival. By inhibiting CK2, N-{2-[2-(3,4-diethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide disrupts the signaling pathways that promote cancer cell growth and survival, leading to cell death.
Biochemical and Physiological Effects:
N-{2-[2-(3,4-diethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting CK2, it has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the growth of new blood vessels), and modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-{2-[2-(3,4-diethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide for lab experiments is its specificity for CK2, which reduces the risk of off-target effects. However, like many small molecule inhibitors, N-{2-[2-(3,4-diethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide may have limited solubility in aqueous solutions, which can affect its effectiveness in certain assays.
Orientations Futures
There are several potential future directions for research on N-{2-[2-(3,4-diethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide. One area of interest is the development of combination therapies that include N-{2-[2-(3,4-diethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide and other cancer treatments. Another area of interest is the evaluation of N-{2-[2-(3,4-diethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide in specific cancer types, such as triple-negative breast cancer. Finally, further studies are needed to better understand the mechanism of action of N-{2-[2-(3,4-diethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide and its potential role in modulating the immune system.
Méthodes De Synthèse
The synthesis of N-{2-[2-(3,4-diethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide involves several steps, including the condensation of 3,4-diethoxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 3,4-dimethoxyaniline and 4-methylbenzenesulfonyl chloride to yield the final product.
Applications De Recherche Scientifique
N-{2-[2-(3,4-diethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. In addition, N-{2-[2-(3,4-diethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide has been found to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Propriétés
Nom du produit |
N-{2-[2-(3,4-diethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide |
---|---|
Formule moléculaire |
C28H33N3O7S |
Poids moléculaire |
555.6 g/mol |
Nom IUPAC |
N-[(E)-(3,4-diethoxyphenyl)methylideneamino]-2-(3,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetamide |
InChI |
InChI=1S/C28H33N3O7S/c1-6-37-25-14-10-21(16-27(25)38-7-2)18-29-30-28(32)19-31(22-11-15-24(35-4)26(17-22)36-5)39(33,34)23-12-8-20(3)9-13-23/h8-18H,6-7,19H2,1-5H3,(H,30,32)/b29-18+ |
Clé InChI |
VVEZRKJEYDXYOK-RDRPBHBLSA-N |
SMILES isomérique |
CCOC1=C(C=C(C=C1)/C=N/NC(=O)CN(C2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC=C(C=C3)C)OCC |
SMILES |
CCOC1=C(C=C(C=C1)C=NNC(=O)CN(C2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC=C(C=C3)C)OCC |
SMILES canonique |
CCOC1=C(C=C(C=C1)C=NNC(=O)CN(C2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC=C(C=C3)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.